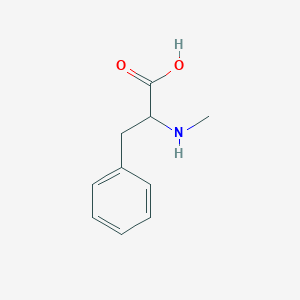![molecular formula C14H13N3 B2850024 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 1781423-38-8](/img/structure/B2850024.png)
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
An efficient synthesis of this compound involves several steps. One such method yields a yellow solid with a melting point of 333–335°C . The synthesis process includes the formation of key bonds and functional groups, leading to the desired product .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine consists of a pyrazolo[1,5-a]pyrimidine core with two methyl groups (2,5-dimethyl) and a phenyl group attached. The arrangement of atoms and bonds within the ring system determines its properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including substitution, cyclization, and functional group transformations. Researchers have explored its reactivity with different reagents and conditions to synthesize derivatives or modify its structure .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine and its derivatives are explored for their unique chemical properties and synthesis methods. Zheng and Atta (2011) describe a novel method for preparing these compounds by condensative cyclization, contributing to our understanding of their reactive positions for electrophilic substitution reactions (Yan‐Song Zheng & K. Atta, 2011).
Potential in Drug Design
- These compounds are also significant in the realm of medicinal chemistry. Chen et al. (2004) discuss the design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) as corticotropin-releasing factor receptor antagonists, demonstrating their potential in drug design for treating disorders like major depression (Chen Chen et al., 2004).
Applications in Material Science
- In the field of material science, Mahgoub, Abd‐El‐Nabey, and El-Samadisy (2010) study the application of pyrazolo[1,5-c]pyrimidine derivatives in corrosion inhibition of ferrous alloys in cooling water systems, showing the versatility of these compounds beyond pharmaceuticals (F. Mahgoub, B. A. Abd‐El‐Nabey, & Y. A. El-Samadisy, 2010).
Use in Chemical Synthesis
- The synthesis of these compounds is a subject of considerable interest. Bassoude et al. (2012) provide insights into catalyst- and base-controlled site-selective direct arylation of these compounds, indicating their importance in synthetic chemistry (Ibtissam Bassoude et al., 2012).
Radiopharmaceutical Applications
- Dollé et al. (2008) explore the radiolabeling of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging using positron emission tomography, demonstrating its potential in diagnostic imaging and radiopharmaceuticals (F. Dollé et al., 2008).
Biological Activities
- A series of antipyrinyl-pyrazolo[1,5-a]pyrimidines synthesized under ultrasound irradiation have been studied for their anti-inflammatory and anti-cancer activities, as described by Kaping et al. (2020), highlighting their potential biomedical applications (S. Kaping et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-8-9-17-14(15-10)13(11(2)16-17)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQGKQRRJHXWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C=C1)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2849941.png)




![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2849951.png)



![4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2849959.png)



